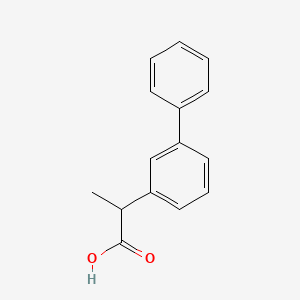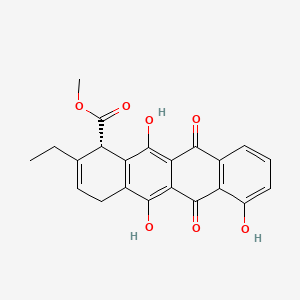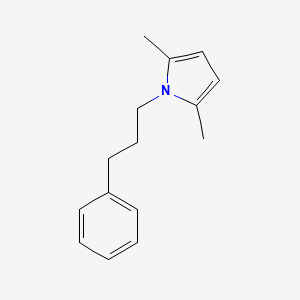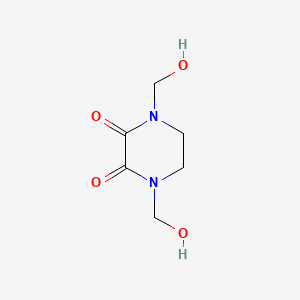
1,4-Bis(hydroxymethyl)piperazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(hydroxymethyl)piperazine-2,3-dione is a heterocyclic compound with a piperazine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Bis(hydroxymethyl)piperazine-2,3-dione can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of parallel solid-phase synthesis and photocatalytic synthesis has been reported to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Bis(hydroxymethyl)piperazine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxymethyl groups and the piperazine ring structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield piperazine-2,3-dione derivatives, while reduction reactions can produce hydroxylated piperazine compounds .
Applications De Recherche Scientifique
1,4-Bis(hydroxymethyl)piperazine-2,3-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including its use in drug design and development . In industry, it is utilized in the production of polymers and other materials .
Mécanisme D'action
The mechanism of action of 1,4-Bis(hydroxymethyl)piperazine-2,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. These interactions can lead to various biological effects, depending on the specific targets involved .
Comparaison Avec Des Composés Similaires
1,4-Bis(hydroxymethyl)piperazine-2,3-dione can be compared with other similar compounds, such as piperazine-2,3-dione and 1,4-bis(2-hydroxyethyl)piperazine . These compounds share structural similarities but differ in their chemical properties and applications. 1,4-Bis(2-hydroxyethyl)piperazine, on the other hand, has additional hydroxyl groups, which can enhance its solubility and interaction with biological molecules .
Propriétés
Numéro CAS |
58176-07-1 |
|---|---|
Formule moléculaire |
C6H10N2O4 |
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
1,4-bis(hydroxymethyl)piperazine-2,3-dione |
InChI |
InChI=1S/C6H10N2O4/c9-3-7-1-2-8(4-10)6(12)5(7)11/h9-10H,1-4H2 |
Clé InChI |
ANCDPTCUGLSMJJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)C(=O)N1CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


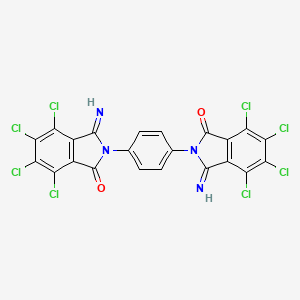
![3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene](/img/structure/B13794983.png)
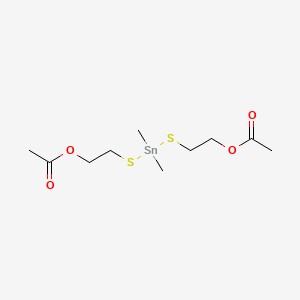
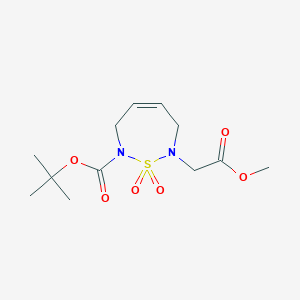
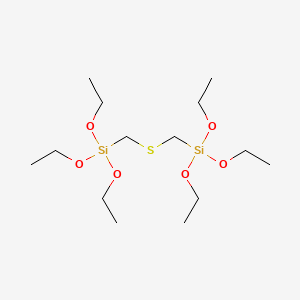
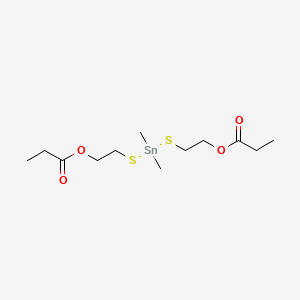
![5-Isobenzofurancarboxylic acid, 3-[4-(diethylamino)-2-ethoxyphenyl]-3-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-1-oxo-, tetradecyl ester](/img/structure/B13795017.png)
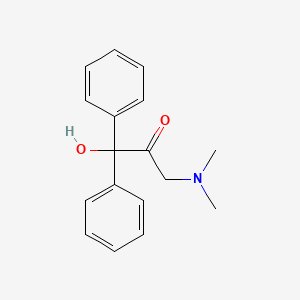
![Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B13795028.png)
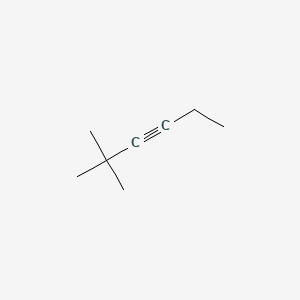
![2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine](/img/structure/B13795044.png)
